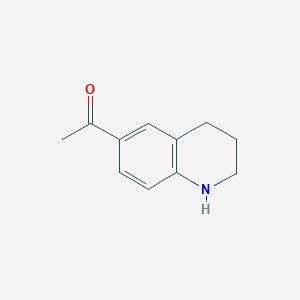

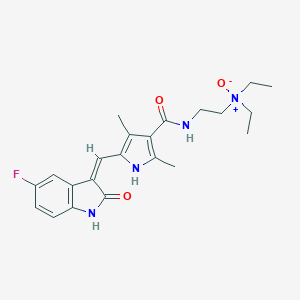

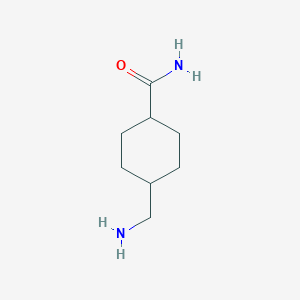

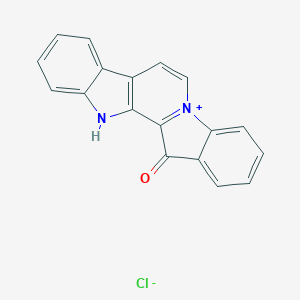

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves catalyzed reactions or multicomponent processes. For example, the synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates involves CuI-catalyzed three-component tandem reactions, demonstrating the compound's synthetic accessibility through mild conditions and good yields (Ye, Zhou, & Wu, 2009). Another example includes the use of indium chloride in water for a domino reaction, efficiently synthesizing various tetrahydroquinoline derivatives with high cis selectivity, indicating the role of chelation control in aqueous environments (Zhang & Li, 2002).

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives, including 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone, has been extensively studied using techniques such as X-ray diffraction, FTIR, NMR, and computational methods like DFT calculations. These studies reveal detailed insights into the compound's structural characteristics, vibrational spectroscopic properties, and electronic configurations, providing a foundation for understanding its chemical behavior and reactivity (Murugavel et al., 2016).

Chemical Reactions and Properties

Tetrahydroquinoline derivatives undergo a variety of chemical reactions, including oxidative couplings, arylation, and cyclization reactions, demonstrating their reactive nature and versatility. For instance, the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol showcases the compound's ability to participate in cascade sequences of reactions leading to the formation of anti-α,β-epoxy ketones (Chauhan et al., 2017).

Physical Properties Analysis

The physical properties of 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone, including melting points, boiling points, and solubility, are crucial for its handling and application in various chemical processes. These properties are determined by the compound's molecular structure and intermolecular interactions, which can be studied through experimental measurements and theoretical calculations.

Chemical Properties Analysis

The chemical properties of 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are essential for its application in synthetic chemistry and material science. These properties are influenced by the compound's electronic structure, as well as its functional groups and stereochemistry.

References:

科学的研究の応用

Synthesis and Structural Studies

- Synthesis and Characterization : The compound 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE) was synthesized and characterized, demonstrating the utility of chlorination in modifying quinoline derivatives. Structural analysis was performed using X-ray diffraction, FTIR, and NMR techniques, alongside Density Functional Theory (DFT) computations, highlighting the compound's potential in further scientific applications (Murugavel et al., 2016).

Material Science Applications

- Optical and Electronic Properties : Novel 4-ferrocenyl-1,2,3,4-tetrahydroquinolines were synthesized and characterized, showcasing their high yields and potential applications in material science due to their unique electronic properties. The synthesis involved an intramolecular cyclization strategy, demonstrating an efficient route to these compounds (Minić et al., 2017).

Pharmacological Research

- Antituberculosis and Cytotoxicity : A series of 3-heteroarylthioquinoline derivatives were synthesized and evaluated for their antituberculosis activity. Among them, certain compounds exhibited significant activity against Mycobacterium tuberculosis, suggesting their potential as antituberculosis agents. These findings highlight the importance of structural modification in enhancing biological activity (Chitra et al., 2011).

Antioxidant and Antimicrobial Studies

- Antioxidant and Antimicrobial Activities : Arylsulfonamide-based quinolines were synthesized and evaluated for their antioxidant, antifungal, and antibacterial properties. Notably, some derivatives showed significant DPPH radical scavenging activity and potent antimicrobial activity against specific strains, indicating their potential in developing new antioxidant and antimicrobial agents (Kumar & Vijayakumar, 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h4-5,7,12H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNHWMNECPFUGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439548 |

Source

|

| Record name | 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone | |

CAS RN |

113961-88-9 |

Source

|

| Record name | 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B45469.png)

![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)